molecular formula C13H12ClNO2 B581356 2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride CAS No. 1172351-47-1

2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride

Cat. No. B581356
M. Wt: 249.694
InChI Key: KHSZHOAALBWIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, also known as 2-Aminobiphenyl-3-carboxylic acid hydrochloride (ABPC-HCl) is an organic compound with a molecular formula of C12H11ClN2O. It is a white crystalline solid that is soluble in water and has a melting point of 124-126°C. ABPC-HCl is a derivative of biphenyl, an aromatic hydrocarbon found in coal tar and petroleum. It is primarily used as a reagent in organic synthesis, but has also been used in scientific research applications.

Scientific Research Applications

1. Protection of Carboxylic Acids

  • Application : 2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is used in the protection of carboxylic acids. The amides derived from this compound are stable under basic conditions, which allows for the preservation of the carboxylic acids in various chemical processes.
  • Reference : Arai, Tokuyama, Linsell, & Fukuyama, 1998.

2. Synthesis of Poly(amido-amine)s

  • Application : The compound aids in the synthesis of poly(amido-amine)s that carry primary amino groups as side substituents. These polymers have potential applications in areas like drug delivery and biotechnology.
  • Reference : Malgesini, Verpilio, Duncan, & Ferruti, 2003.

3. Development of Polyester and Copolyesters

  • Application : It is utilized in the preparation of polyesters and copolyesters with amino acid moieties in the main chain, offering new materials with unique properties for various industrial applications.
  • Reference : Wang & Nakamura, 1994.

4. Role in Cyclopeptides

  • Application : This compound plays a crucial role in forming cyclopeptides, which are significant in studying protein structures and functions.
  • Reference : Brandmeier, Sauer, & Feigel, 1994.

5. Synthesis of Fluorescent Derivatives

properties

IUPAC Name

3-(2-aminophenyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.ClH/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16;/h1-8H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSZHOAALBWIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride

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